molecular formula C22H20N2O2 B12044679 N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide

N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide

Cat. No.: B12044679
M. Wt: 344.4 g/mol
InChI Key: STFGAAGZCBUZDR-HZHRSRAPSA-N
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Description

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the condensation reaction between a benzohydrazide and an aldehyde. The general synthetic route is as follows:

  • Starting Materials

    • 4-[(4-methylbenzyl)oxy]benzaldehyde
    • Benzohydrazide
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
    • Temperature: Room temperature to reflux conditions
    • Time: Several hours to overnight
  • Procedure

    • Dissolve 4-[(4-methylbenzyl)oxy]benzaldehyde and benzohydrazide in ethanol or methanol.
    • Add a catalytic amount of acetic acid or sodium acetate.
    • Stir the reaction mixture at room temperature or under reflux conditions for several hours to overnight.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • After completion, cool the reaction mixture and filter the precipitated product.
    • Wash the product with cold ethanol or methanol and dry under vacuum.

Industrial Production Methods

Industrial production of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone moiety.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of organic materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-((E)-{4-[(4-methoxybenzyl)oxy]phenyl}methylidene)benzohydrazide
  • N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide
  • N’-((E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene)benzohydrazide

Uniqueness

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or functional material compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-18(12-14-21)15-23-24-22(25)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

STFGAAGZCBUZDR-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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